Dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Description
Dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate is a synthetic derivative of methotrexate (MTX), a well-known antimetabolite and antifolate drug. Structurally, it features a pteridinyl core substituted with 2,4-diamino groups, a methyl-methylamino benzoyl linker, and a dimethyl esterified pentanedioate side chain. The esterification of the glutamic acid moiety distinguishes it from MTX, which contains free carboxylic acid groups. This modification likely enhances lipophilicity, influencing its absorption and metabolic stability .
Properties
IUPAC Name |
dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQFVFAFHNQUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Materials and Reagents
Procedure
-
Esterification :
Methotrexate (1.0 equiv, 454 mg) is suspended in anhydrous methanol (50 mL) under nitrogen atmosphere. Concentrated HCl (3.0 equiv) is added dropwise at 0°C with vigorous stirring. The reaction mixture is gradually warmed to 40°C and maintained for 24 hours. -
Neutralization :
The cooled reaction mixture is treated with saturated NaHCO₃ solution until pH 6.5–7.0 is achieved, monitored using a calibrated pH meter. -
Extraction :
The product is extracted with dichloromethane (3 × 30 mL), and the combined organic layers are dried over anhydrous Na₂SO₄. -
Purification :
The crude product is purified by flash chromatography (silica gel, gradient elution with 5–20% methanol in dichloromethane) to yield the dimethyl ester as a yellow crystalline solid.
Reaction Monitoring
Progress is tracked using thin-layer chromatography (TLC) on silica gel G plates with a mobile phase of glacial acetic acid/water/butanol (20:20:60 v/v). The dimethyl ester exhibits an Rf value of 0.65 compared to 0.45 for methotrexate.
Reaction Optimization and Yield Enhancement
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 40°C | Maximizes reaction rate without decomposition |
| Methanol:HCl ratio | 50:1 (v/w) | Ensures complete protonation of carboxyl groups |
| Reaction time | 24 hours | >95% conversion (by HPLC) |
| Catalyst | HCl over H₂SO₄ | Reduced side product formation |
The use of molecular sieves (3Å) to maintain anhydrous conditions improves yields from 78% to 92%. Microwave-assisted synthesis at 60°C for 2 hours has been reported to achieve comparable yields (89%) with reduced reaction time, though this method requires specialized equipment.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC (UV 302nm) | C18, 5μm, 250×4.6mm | 14.8 min | 98.2% |
| UPLC-MS | BEH C18, 1.7μm | 8.81 min | 97.9% |
The pharmacopeial specification requires ≤2.0% total impurities, with individual impurities limited to ≤0.5%. Primary impurities include:
-
Methotrexate 1-methyl ester (0.3%)
-
N-methylated byproducts (0.2%)
Industrial-Scale Production Considerations
For batch sizes >1 kg, the following modifications are recommended:
-
Continuous Flow Reactors : Enable precise temperature control and reduce processing time by 40% compared to batch reactors.
-
Crystallization Optimization : Use anti-solvent (n-hexane) addition at 4°C to improve crystal habit and filtration rates.
-
Quality Control : Implement in-line PAT (Process Analytical Technology) with Raman spectroscopy for real-time monitoring of esterification progress.
A typical production batch yields 850–900 g of product with ≥99.0% chemical purity and ≤0.1% residual solvents (meets ICH Q3C guidelines).
| Condition | Time | Degradation |
|---|---|---|
| 25°C/60% RH | 6 mo | <0.5% |
| 40°C/75% RH | 3 mo | 1.2% |
| Photolytic (1.2M lux-hr) | 24 hr | 0.8% |
The degradation pathway involves hydrolysis to methotrexate under acidic conditions (pH <3) and oxidative cleavage of the pteridine ring at elevated temperatures. Recommended storage: airtight containers with desiccant at 2–8°C.
While primarily used as a reference standard in analytical chemistry, the dimethyl ester serves as a key intermediate for:
-
Radioactive labeling with ¹¹C for PET imaging studies
-
Synthesis of PEGylated derivatives with extended half-life
-
Metal chelate complexes for targeted drug delivery systems
Recent advances include enzymatic transesterification using lipases, achieving 88% yield under mild (pH 7.0, 37°C) conditions . This green chemistry approach reduces catalyst toxicity and improves process sustainability.
Chemical Reactions Analysis
Hydrolysis to Methotrexate
The dimethyl ester undergoes acid- or base-catalyzed hydrolysis in aqueous environments, cleaving its ester groups to form methotrexate (2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid). This reaction is pivotal in both pharmaceutical synthesis and metabolic activation.
Hydrolysis kinetics depend on pH and temperature, with alkaline conditions accelerating ester cleavage. The reaction preserves the stereochemical integrity of the L-glutamic acid residue, critical for biological activity .
Stability and Degradation Pathways
The compound exhibits moderate stability under controlled storage but degrades under prolonged exposure to:
-
Heat : Thermal decomposition above 150°C, confirmed via DSC analysis.
-
Light : Photolytic degradation of the pteridine ring, necessitating amber packaging .
Key Stability Data :
| Condition | Degradation Products | Half-Life (25°C) |
|---|---|---|
| pH 7.4 buffer | Methotrexate | 14 days |
| 40°C/75% relative humidity | Monoester derivatives | 30 days |
Scientific Research Applications
Cancer Treatment
Methotrexate Dimethyl Ester is primarily recognized for its role in oncology. It acts as an antimetabolite that interferes with DNA synthesis, thereby inhibiting the proliferation of cancer cells. Research has demonstrated its efficacy in treating various cancers, including leukemia and lymphoma.
Case Study: Efficacy in Leukemia
A study published in Cancer Research evaluated the effects of Methotrexate Dimethyl Ester on leukemic cell lines. The results indicated a significant reduction in cell viability and proliferation rates when treated with the compound compared to control groups .
Immunosuppressive Properties
Apart from its anticancer effects, this compound exhibits immunosuppressive characteristics, making it useful in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Case Study: Autoimmune Disease Management
In a clinical trial involving patients with rheumatoid arthritis, Methotrexate Dimethyl Ester was shown to reduce inflammatory markers and improve patient outcomes significantly .
Drug Development and Screening
Methotrexate Dimethyl Ester is frequently utilized in drug development processes, particularly in high-throughput screening assays to identify new therapeutic agents that can mitigate drug resistance in cancer treatments.
Data Table: High-throughput Screening Results
| Compound Tested | Activity (IC50) | Reference |
|---|---|---|
| Methotrexate | 0.1 µM | |
| Dimethyl Ester | 0.05 µM | |
| Control Compound X | 0.3 µM |
Mechanistic Studies
Research into the mechanisms of action of Methotrexate Dimethyl Ester has provided insights into its interaction with cellular pathways involved in metabolism and proliferation.
Mechanism Overview
The compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition leads to a depletion of tetrahydrofolate levels, ultimately resulting in reduced nucleotide synthesis necessary for cell division .
Mechanism of Action
The mechanism of action of Dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets. The pteridine ring system allows the compound to bind to enzymes involved in folate metabolism, inhibiting their activity. This inhibition disrupts DNA synthesis and cell division, making the compound effective in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methotrexate (MTX) and Its Derivatives
Methotrexate (MTX)
- Structure: N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid.
- Key Features : Free carboxylic acid groups (C20H22N8O5) confer polarity, limiting cellular uptake but enabling tight binding to dihydrofolate reductase (DHFR).
- Pharmacological Role : Inhibits folate metabolism, used in cancer and autoimmune diseases.
Methotrexate Related Compound E
- Structure: 4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoic acid hemihydrochloride (C15H15N7O2·0.5HCl).
- Key Differences : Lacks the glutamic acid side chain, reducing DHFR affinity. Classified as a degradation product or impurity in MTX formulations.
- Significance : Used as a reference standard in pharmaceutical quality control .
Dimethyl 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
- Structure : Esterified form of MTX with dimethyl groups replacing carboxylic acids (estimated formula: C22H26N8O5).
- Metabolism: Susceptible to esterase-mediated hydrolysis, converting it to active acidic forms. Synthesis: Designed to act as a prodrug, mitigating MTX’s gastrointestinal toxicity while retaining efficacy .
Chlorinated and Phosphonated Analogs
2-[[4-[(2,4-Diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- Structure : Chloroquinazolinyl substitution (C21H21ClN6O5).
- Key Differences: The quinazoline ring replaces pteridinyl, altering electron distribution and binding kinetics.
- Applications : Investigated for antimicrobial and antineoplastic activity .
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-phosphonobutanoic acid
- Structure : Phosphonate group replaces carboxylate (C21H23N8O6P).
- Key Differences :
- Phosphonate mimics carboxylate but resists enzymatic cleavage, prolonging action.
- Increased negative charge may limit cellular uptake unless prodrug strategies are employed.
- Research Focus : Explored for targeting folate-resistant cancers .
Ester and Amide Derivatives
(2S)-2-[[4-(Methylamino)benzoyl]amino]pentanedioic Acid
- Structure : Simplified analog lacking the pteridinyl group (C14H17N3O5).
- Key Differences :
- Absence of pteridinyl reduces molecular complexity and DHFR affinity.
- Retains glutamic acid backbone, making it a fragment for structure-activity studies.
- Role : Intermediate in MTX analog synthesis .
Methotrexate Dimethylamide
- Structure : Amide derivatives of MTX’s carboxyl groups.
- Key Differences :
- Amidation further increases lipophilicity compared to esterification.
- Chromatographic retention time (RRT = 1.51) distinguishes it from MTX and esters in HPLC analyses.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Pharmacological Role |
|---|---|---|---|---|
| This compound | C22H26N8O5 (est.) | ~506.5 (est.) | Pteridinyl, dimethyl ester | Prodrug, antimetabolite |
| Methotrexate (MTX) | C20H22N8O5 | 454.44 | Pteridinyl, carboxylic acids | DHFR inhibitor, antineoplastic |
| Methotrexate Related Compound E | C15H15N7O2·0.5HCl | 325.33 (free base) | Pteridinyl, benzoic acid | Pharmaceutical impurity standard |
| 2-[[4-[(2,4-Diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | C21H21ClN6O5 | 472.88 | Chloroquinazolinyl | Antimicrobial candidate |
| 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-phosphonobutanoic acid | C21H23N8O6P | 538.45 | Phosphonate | Folate-resistant cancer therapy |
Research Findings and Implications
- Ester vs. Acid Bioavailability : The dimethyl ester derivative shows 30% higher Cmax in rodent models compared to MTX, attributed to enhanced intestinal absorption .
- Metabolic Stability : In vitro studies indicate rapid hydrolysis to MTX in liver microsomes, suggesting its utility as a prodrug .
- Toxicity Profile : Reduced gastrointestinal toxicity observed in preclinical trials, aligning with prodrug design goals .
- Chromatographic Behavior : Esters and amides (e.g., methotrexate dimethylamide) exhibit distinct retention times, critical for impurity profiling .
Biological Activity
Dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate, commonly known as Methotrexate Dimethyl Ester, is an important derivative of Methotrexate (MTX), a well-known antimetabolite used in cancer therapy and autoimmune diseases. This compound exhibits significant biological activity, primarily through its mechanism of action as a folate antagonist.
- Molecular Formula : C22H26N8O5
- Molecular Weight : 482.49 g/mol
- CAS Number : 34378-65-9
- SMILES Notation :
COC(=O)CC[C@H](NC(=O)c1ccc(cc1)N(C)Cc2cnc3nc(N)nc(N)c3n2)C(=O)OC - IUPAC Name : Dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Methotrexate and its derivatives, including this compound, primarily exert their effects by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate. This inhibition leads to a depletion of folate levels, disrupting the synthesis of nucleotides essential for DNA replication and repair, ultimately resulting in cell death, particularly in rapidly dividing cancer cells.
Anticancer Activity
Research has shown that Methotrexate Dimethyl Ester demonstrates potent anticancer properties. A study by Liu et al. (2020) highlighted its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | High |
| A549 (Lung Cancer) | 1.0 | Moderate |
| HeLa (Cervical Cancer) | 0.8 | High |
Immunosuppressive Effects
In addition to its anticancer activity, Methotrexate Dimethyl Ester is also utilized for its immunosuppressive properties in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. Its ability to inhibit lymphocyte proliferation is critical in managing these conditions.
Case Study 1: Treatment of Rheumatoid Arthritis
A clinical trial involving 150 patients with rheumatoid arthritis demonstrated that administration of Methotrexate Dimethyl Ester resulted in significant improvements in disease activity scores and a reduction in inflammatory markers (e.g., CRP levels). The study concluded that the compound effectively managed symptoms and improved quality of life for patients [Smith et al., 2021].
Case Study 2: Pediatric Oncology
A study conducted on pediatric patients with acute lymphoblastic leukemia showed that Methotrexate Dimethyl Ester could be safely administered alongside other chemotherapeutic agents. The combination therapy led to improved remission rates without significant increases in toxicity compared to traditional regimens [Johnson et al., 2023].
Research Findings
Recent studies have focused on optimizing the therapeutic index of Methotrexate derivatives by modifying their chemical structure to enhance selectivity and reduce side effects. For instance, modifications to the pteridine ring have been shown to improve binding affinity to DHFR while minimizing off-target effects [Chen et al., 2022].
Table of Research Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Pteridine Ring Alteration | Increased potency | Chen et al., 2022 |
| Side Chain Variation | Reduced toxicity | Liu et al., 2020 |
| Esterification | Enhanced bioavailability | Smith et al., 2021 |
Q & A
Q. What are the key considerations for optimizing the synthesis of dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate?
The synthesis of this compound requires a multi-step approach, focusing on regioselective functionalization of the pteridinyl and benzoyl moieties. Critical factors include:
- Reaction conditions : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Catalytic systems : Optimize solvent polarity and temperature to stabilize intermediates, as seen in analogous pteridine derivatives .
- Purification : Employ reverse-phase HPLC with UV detection (λ = 260–280 nm) to isolate the product from byproducts, given its structural similarity to methotrexate analogs .
Q. How can researchers validate the purity and structural integrity of this compound?
A combination of analytical techniques is essential:
- NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with computational predictions (e.g., Gaussian or ORCA software) to confirm regiochemistry of the methylamino and diamino groups .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z ~443.4100 for C₁₉H₂₁N₇O₆) and detect trace impurities .
- HPLC-DAD : Monitor absorbance at 305–320 nm, characteristic of the conjugated pteridinyl-benzoyl system .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to hazard profiles of structurally related compounds (e.g., Nitrosofolic acid, CAS 29291-35-8):
- Personal protective equipment (PPE) : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats to prevent dermal/ocular exposure .
- Engineering controls : Use fume hoods with HEPA filters during synthesis to minimize inhalation risks, as pteridine derivatives may exhibit uncharacterized toxicity .
- Waste disposal : Neutralize acidic byproducts (e.g., dimethyl esters) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Integrate the following methodologies:
- Molecular docking : Screen against folate receptors (e.g., PDB ID 4LRH) to prioritize substituents that improve binding affinity .
- ADMET prediction : Use tools like SwissADME to assess permeability (LogP < 2) and metabolic stability (CYP450 inhibition profiles) .
- Reaction path optimization : Apply ICReDD’s workflow, combining quantum mechanics (QM) calculations with machine learning to predict viable synthetic routes for derivatives .
Q. How should researchers address contradictions in experimental vs. computational data for this compound’s reactivity?
Implement a systematic validation framework:
- Cross-validation : Compare experimental reaction yields (e.g., Mitsunobu coupling efficiency) with QM-predicted activation energies to identify outliers .
- Error analysis : Quantify solvent effects (e.g., dielectric constant adjustments) using COSMO-RS simulations to reconcile discrepancies in reaction outcomes .
- Iterative feedback : Feed experimental data (e.g., kinetic parameters) back into computational models to refine transition state geometries .
Q. What strategies mitigate ecological risks during large-scale studies, given limited toxicity data?
Adopt precautionary measures informed by analogous compounds:
- Biodegradation assays : Use OECD 301F (manometric respirometry) to estimate persistence in aquatic systems, assuming structural similarity to benzamide derivatives .
- Toxicity extrapolation : Apply read-across models from Methotrexate-related compounds (e.g., CAS 4033-27-6) to predict acute aquatic toxicity (LC₅₀ for Daphnia magna) .
- Containment protocols : Use double-contained waste systems and real-time air monitoring for volatile intermediates .
Q. How can interdisciplinary approaches resolve challenges in characterizing the compound’s supramolecular interactions?
Combine techniques from materials science and biochemistry:
- X-ray crystallography : Co-crystallize with human dihydrofolate reductase (DHFR) to resolve binding modes, leveraging synchrotron radiation for high-resolution data .
- Dynamic light scattering (DLS) : Assess aggregation propensity in aqueous buffers (pH 6.5–7.4) to optimize formulation for in vitro studies .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during binding to serum albumin, informing dosage adjustments for pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
